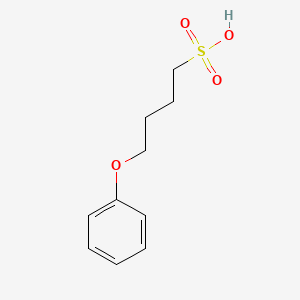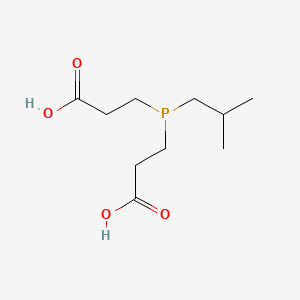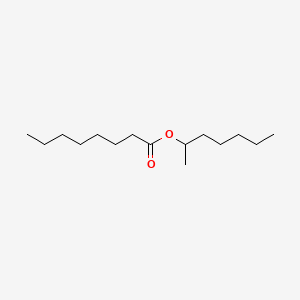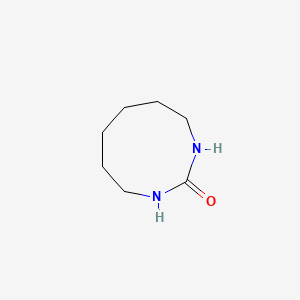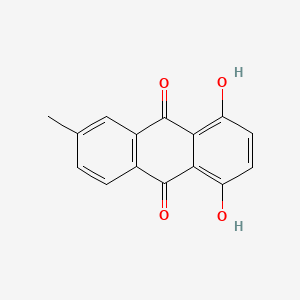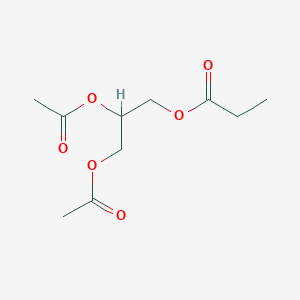
Glycerol 1-propanoate diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol 1-propanoate diacetate is an organic compound belonging to the class of triacylglycerols. It consists of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glycerol 1-propanoate diacetate typically involves the esterification of glycerol with propanoic acid and acetic acid. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous-flow fixed-bed reactor. This method involves the catalytic transformation of glycerol to 1-propanol using zirconium phosphate and supported ruthenium catalysts. The process includes the dehydration of glycerol into acrolein, followed by the hydrogenation of acrolein to 1-propanol .
Chemical Reactions Analysis
Types of Reactions: Glycerol 1-propanoate diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products:
Oxidation: Propanoic acid and acetic acid.
Reduction: Propanol and glycerol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Glycerol 1-propanoate diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research explores its potential therapeutic applications and its role in drug delivery systems.
Industry: It is utilized in the production of biodegradable polymers and as a plasticizer in various materials
Mechanism of Action
The mechanism of action of glycerol 1-propanoate diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing hydrolysis to release glycerol, propanoic acid, and acetic acid. These products can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
- Glycerol 1,2-diacetate
- Glycerol 1,3-diacetate
- Glycerol 1-propanoate
Comparison: Glycerol 1-propanoate diacetate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Compared to glycerol 1,2-diacetate and glycerol 1,3-diacetate, it has different reactivity and stability profiles. Glycerol 1-propanoate, on the other hand, lacks the additional acetyl groups, making it less versatile in certain applications .
Properties
CAS No. |
132322-44-2 |
|---|---|
Molecular Formula |
C10H16O6 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2,3-diacetyloxypropyl propanoate |
InChI |
InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3 |
InChI Key |
LVONJPHZHFUJEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


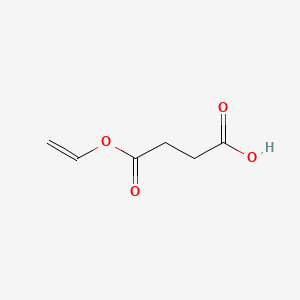
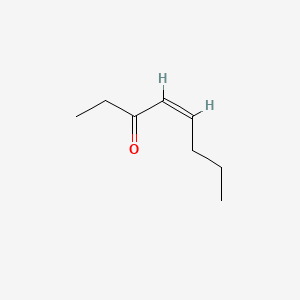
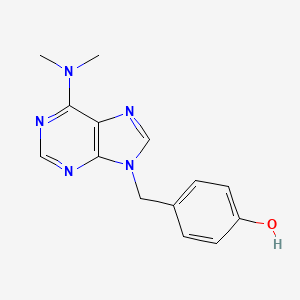


![1,4-Dioxaspiro[4.4]nonane-6-propylamine](/img/structure/B12664331.png)
